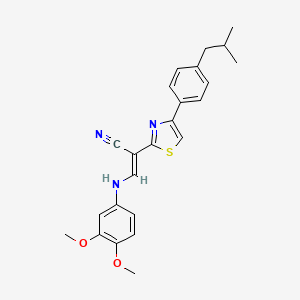
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-((3,4-dimethoxyphenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the existing research on the biological effects of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole ring, an acrylonitrile moiety, and a dimethoxy-substituted phenyl group. Its molecular formula is C24H27N3O2S, with a molecular weight of approximately 409.5 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in anticancer and antimicrobial domains. Below are detailed findings from several studies.
Anticancer Activity
- Cell Line Studies :
- The compound was tested against various cancer cell lines using MTT assays. Notably, it demonstrated significant cytotoxicity against human lung cancer cell lines such as A549, HCC827, and NCI-H358. The IC50 values were reported to be around 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D culture assays .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. It was found to inhibit key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
- In Vitro Testing :
- The compound showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit DNA replication.
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by modifications to its structure:
- Dimethoxy Substituents : The presence of the dimethoxy groups enhances lipophilicity and may improve cellular uptake.
- Thiazole Ring : Variations in the thiazole substituents have been shown to alter the potency against different cancer types.
Case Studies
- Study on Antitumor Activity : A study assessed the compound's efficacy in both 2D and 3D cell culture models, revealing that it exhibited higher activity in 2D cultures compared to 3D models, suggesting its potential use in preliminary drug development stages .
- Antimicrobial Efficacy : Another study evaluated the compound against a panel of pathogenic microorganisms using agar dilution methods, confirming its broad-spectrum activity .
Data Tables
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)11-17-5-7-18(8-6-17)21-15-30-24(27-21)19(13-25)14-26-20-9-10-22(28-3)23(12-20)29-4/h5-10,12,14-16,26H,11H2,1-4H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAKAAZOJXGLHO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














